Isooctyl acrylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Material Synthesis and Characterization

- Polymer development: IOA serves as a reactive diluent in the synthesis of acrylic polymers. These polymers benefit from IOA's low viscosity, which improves processability, and its ability to copolymerize with other monomers, influencing the final polymer properties [1]. Studies investigate how IOA content affects properties like mechanical strength, thermal stability, and glass transition temperature of the resulting polymers [1].

Here, "[1]" refers to:

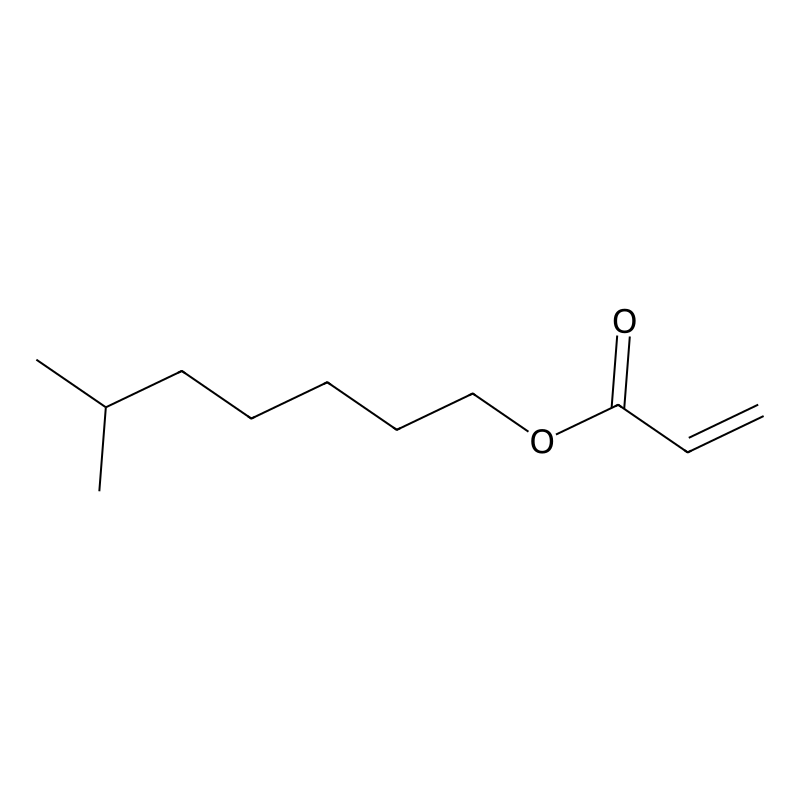

Isooctyl acrylate is an organic compound with the chemical formula C₁₁H₂₀O₂, classified as an acrylate ester. It consists of an isooctyl group (derived from 2-ethylhexanol) attached to the acrylate functional group (CH₂=CHCOO-). This structure imparts significant hydrophobic characteristics to the compound, making it useful in various polymerization processes. Isooctyl acrylate is a colorless liquid at room temperature, known for its low volatility and mild acrylate odor. It is primarily used as a monomer in the production of polymers and copolymers, enhancing the flexibility and durability of the resulting materials .

Isooctyl acrylate readily undergoes polymerization reactions, which can be initiated through various mechanisms including free radical, cationic, or anionic processes. The primary reaction involves the formation of long chain polymers through either homopolymerization or copolymerization with other monomers. The general reaction for the polymerization of isooctyl acrylate can be represented as follows:

Moreover, under specific conditions such as high temperatures or exposure to UV light, isooctyl acrylate may decompose, leading to the formation of lower molecular weight fragments and volatile organic compounds .

Isooctyl acrylate exhibits moderate toxicity and can act as a skin irritant. Prolonged exposure may lead to skin sensitization in susceptible individuals. Acute exposure can cause respiratory irritation and eye discomfort. The compound is classified as a suspected respiratory irritant and may pose environmental hazards due to its toxicity to aquatic life .

The synthesis of isooctyl acrylate typically involves an esterification reaction between acrylic acid and 2-ethylhexanol. This reaction is catalyzed by strong acids such as sulfuric acid. The process can be summarized by the following equation:

Alternative methods include using polymerization inhibitors during the synthesis process to prevent premature polymerization. Recent advancements have focused on optimizing reaction conditions to enhance yield and minimize environmental impact by recycling solvents and catalysts .

Isooctyl acrylate finds extensive applications in various fields:

- Adhesives: Used in pressure-sensitive adhesives due to its excellent adhesion properties.

- Coatings: Employed in paints and coatings for improved flexibility and durability.

- Textiles: Utilized in textile treatments to enhance water resistance.

- Sealants: Commonly found in construction sealants for its adhesive qualities.

- Medical Devices: Used in certain medical applications due to its biocompatibility when polymerized .

Research on isooctyl acrylate interactions has highlighted its potential for cross-reactivity with other acrylates, which may lead to sensitization among individuals exposed to multiple acrylate compounds. Studies indicate that repeated exposure can increase the likelihood of allergic reactions, necessitating careful handling and protective measures during industrial use .

Isooctyl acrylate shares similarities with several other acrylates, including:

| Compound | Carbon Chain Length | Hydrophobicity | Reactivity |

|---|---|---|---|

| Isooctyl Acrylate | 11 | High | Moderate |

| Butyl Acrylate | 4 | Low | High |

| Ethyl Hexyl Acrylate | 8 | Moderate | Moderate |

| Methyl Acrylate | 3 | Low | Very High |

The unique combination of hydrophobicity and moderate reactivity makes isooctyl acrylate particularly valuable in applications requiring durable and flexible materials .

Physical Description

Colorless liquid; [CHEMINFO]

COLOURLESS LIQUID.

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Flash Point

91 °C c.c.

Heavy Atom Count

Vapor Density

Density

Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.01

UNII

Vapor Pressure

Vapor pressure, Pa at 25 °C: 133.3

General Manufacturing Information

Computer and Electronic Product Manufacturing

Electrical Equipment, Appliance, and Component Manufacturing

Miscellaneous Manufacturing

Paint and Coating Manufacturing

2-Propenoic acid, isooctyl ester: ACTIVE